
4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS Registry Number or InChIKey .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to this compound has shown promising antimicrobial activity. For instance, the reaction of 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile with hydrazine hydrate led to the formation of various heterocyclic compounds exhibiting antimicrobial properties (El-Reedy et al., 1989). Another study focused on the cyclization of 1,2-diamino-4(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile to form new pyrimidine heterocycles, which were then tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the compound's potential in developing antimicrobial agents (Shehta & Abdel Hamid, 2019).
Anti-inflammatory and Antioxidant Properties
Research into pyrimidine derivatives, including the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives through the reaction of ethyl cyanoacetate with thiourea and aldehydes, has expanded into evaluating their anti-inflammatory and antioxidant activities. These studies have revealed that some synthesized compounds possess significant anti-inflammatory and antioxidant properties, highlighting the chemical's versatility in medicinal chemistry (Patil et al., 2015).
Structural Analysis
The structural analysis of derivatives, such as the single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides foundational insights into the molecular configuration and interaction potential of these compounds. Such analyses are crucial for understanding the chemical's reactivity and for designing molecules with targeted biological activities (Khalafy et al., 2014).
Catalytic Applications
Moreover, the exploration of new synthetic pathways utilizing related compounds has been demonstrated in the literature. Studies have shown the efficacy of these compounds as catalysts or intermediates in the synthesis of a wide range of heterocyclic compounds, indicating their potential in catalytic applications and the development of novel chemical reactions (Karimi-Jaberi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-(4-chloroanilino)-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O/c18-11-1-5-13(6-2-11)21-15-9-17(24)23(22-16(15)10-20)14-7-3-12(19)4-8-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNPXLOCROFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)N(N=C2C#N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)
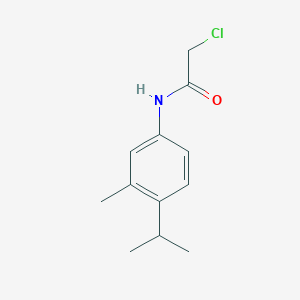
![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)
![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

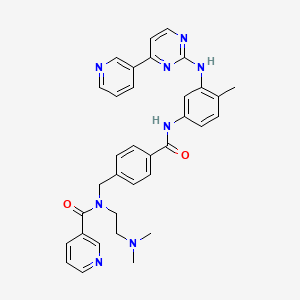
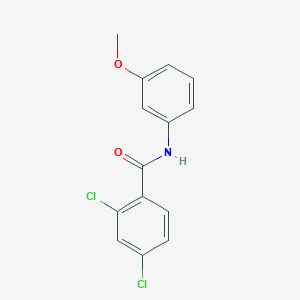
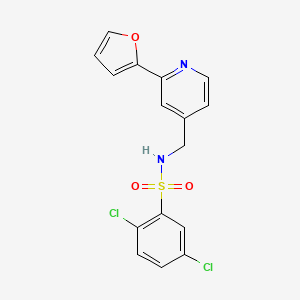
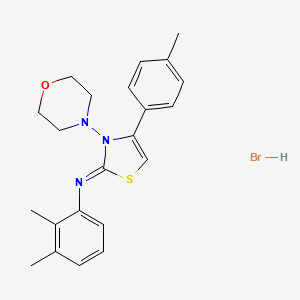
![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
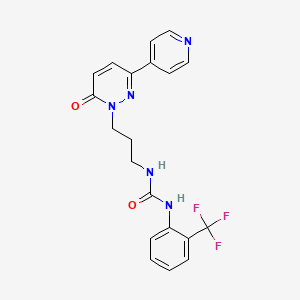
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)